

Application Notes and Protocols for Measuring H3K27Ac Inhibition by B026

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Compound of Interest

Compound Name: B026

Cat. No.: B15142409

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Abstract

These application notes provide a comprehensive protocol for characterizing the inhibitory effects of **B026**, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor, on Histone H3 Lysine 27 acetylation (H3K27Ac). Detailed methodologies for cell-based assays to quantify H3K27Ac levels, including Western Blotting and High-Content Imaging, are presented. Furthermore, this document summarizes the key quantitative data on **B026**'s inhibitory activity and provides visual representations of the underlying signaling pathway and experimental workflows.

Introduction

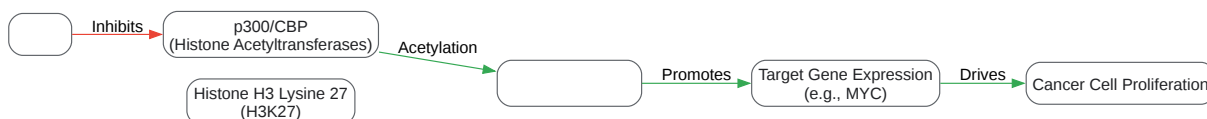
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The acetylation of lysine residues on histone tails, such as H3K27, is generally associated with a more open chromatin structure and transcriptional activation.[1][2][3] The enzymes responsible for this modification are histone acetyltransferases (HATs), while histone deacetylases (HDACs) remove these marks.[1] The p300/CBP family of HATs are key regulators of H3K27 acetylation and are implicated in various cellular processes and diseases, including cancer.[4][5][6]

B026 has been identified as a potent and selective inhibitor of the p300/CBP HATs.[4] Its ability to decrease H3K27Ac levels makes it a valuable tool for studying the functional roles of

p300/CBP and a potential therapeutic agent.[4] Accurate and reproducible methods to measure the inhibition of H3K27Ac by **B026** are essential for its preclinical and clinical development. This document provides detailed protocols for assessing the cellular activity of **B026**.

Signaling Pathway of B026 Action

B026 exerts its effect by directly inhibiting the enzymatic activity of p300 and CBP. This inhibition leads to a global reduction in the acetylation of H3K27, a key histone mark for active enhancers and gene transcription.[7][8][9] This hypoacetylation can result in the downregulation of oncogenic transcription factors, such as MYC, and subsequent anti-proliferative effects in cancer cells.[4]



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Caption: Signaling pathway of **B026**-mediated inhibition of H3K27 acetylation.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of **B026** against its target enzymes and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition

Target	IC ₅₀ (nM)
p300	1.8
CBP	9.5

Data sourced from MedchemExpress.[4]

Table 2: Anti-proliferative Activity (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ (nM)
Maver-1	Mantle Cell Lymphoma	2.6
MV-4-11	Acute Myeloid Leukemia	4.2
22Rv1	Prostate Cancer	4.4
LNCaP-FGC	Prostate Cancer	9.8
Kasumi-1	Acute Myeloid Leukemia	40.5
K562	Chronic Myeloid Leukemia	104.4

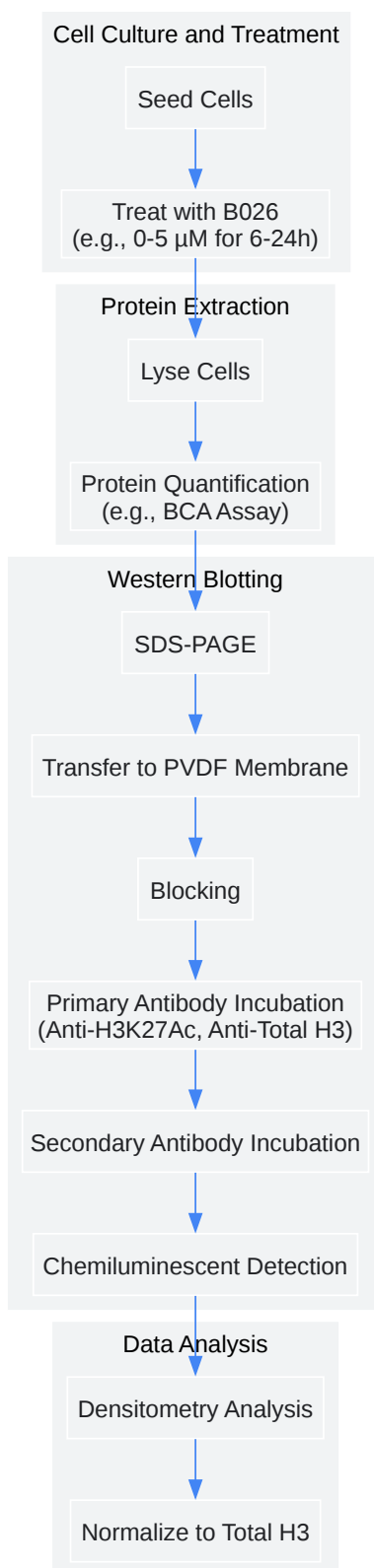
Data sourced from MedchemExpress.[[4](#)]

Experimental Protocols

Protocol 1: Western Blotting for H3K27Ac Inhibition

This protocol describes the use of Western blotting to qualitatively and semi-quantitatively measure the decrease in H3K27Ac levels in cells treated with **B026**.

Experimental Workflow



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Caption: Workflow for measuring H3K27Ac inhibition by Western Blot.

Materials:

- Cell Line: MV-4-11 or other sensitive cell line.
- Compound: **B026** (dissolved in DMSO).
- Reagents:
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - Phosphate Buffered Saline (PBS).
 - RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
 - BCA Protein Assay Kit.
 - Laemmli sample buffer.
 - Primary antibodies: Rabbit anti-H3K27Ac, Rabbit anti-Histone H3 (loading control).
 - Secondary antibody: HRP-conjugated anti-rabbit IgG.
 - Chemiluminescent substrate.
- Equipment:
 - Cell culture incubator.
 - SDS-PAGE and Western blotting apparatus.
 - Imaging system for chemiluminescence detection.

Procedure:

- Cell Culture and Treatment:
 - Seed MV-4-11 cells at an appropriate density in a 6-well plate.
 - Allow cells to adhere and grow for 24 hours.

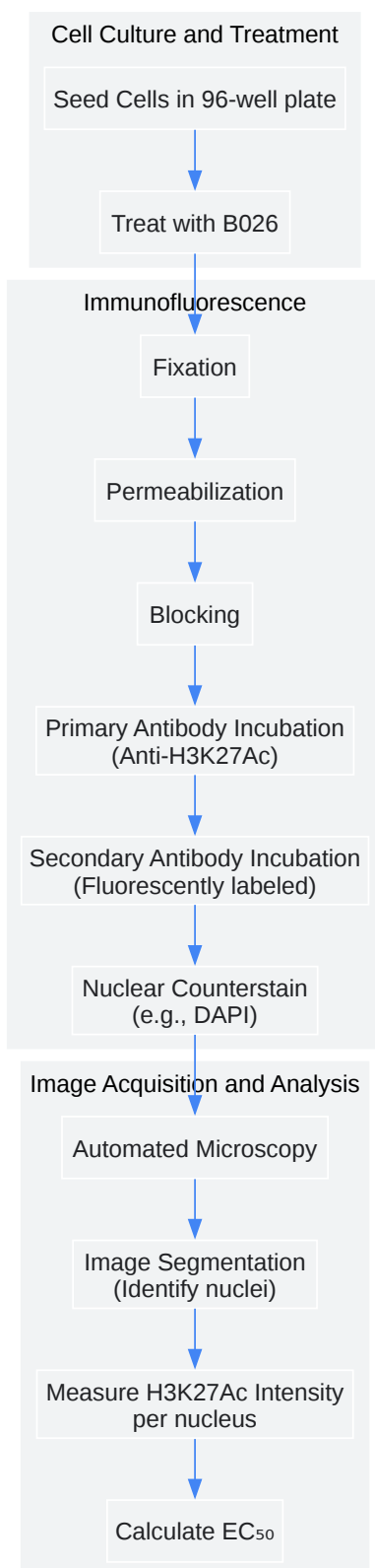
- Treat cells with increasing concentrations of **B026** (e.g., 0, 0.1, 0.5, 1, 5 μ M) for a specified duration (e.g., 6, 12, or 24 hours).^[4] A DMSO-only control should be included.
- Protein Extraction:
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against H3K27Ac overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Data Analysis:
 - Quantify the band intensities using densitometry software.

- Normalize the H3K27Ac signal to the total Histone H3 signal for each sample.
- Compare the normalized H3K27Ac levels in **B026**-treated samples to the DMSO control to determine the extent of inhibition.

Protocol 2: High-Content Imaging for H3K27Ac Inhibition

This protocol provides a more quantitative, cell-by-cell analysis of H3K27Ac inhibition using automated microscopy and image analysis.

Experimental Workflow



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Caption: Workflow for High-Content Imaging of H3K27Ac inhibition.

Materials:

- Cell Line: PC-3 or another adherent cell line.
- Compound: **B026** (dissolved in DMSO).
- Reagents:
 - 96-well imaging plates.
 - 4% Paraformaldehyde (PFA) in PBS for fixation.
 - 0.1% Triton X-100 in PBS for permeabilization.
 - Blocking buffer (e.g., 5% BSA in PBS).
 - Primary antibody: Rabbit anti-H3K27Ac.
 - Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG.
 - DAPI for nuclear counterstaining.
- Equipment:
 - High-content imaging system.
 - Image analysis software.

Procedure:

- Cell Culture and Treatment:
 - Seed PC-3 cells into a 96-well imaging plate.
 - After 24 hours, treat the cells with a range of **B026** concentrations in a dose-response format.
 - Incubate for the desired time (e.g., 3 hours).[\[6\]](#)

- Immunofluorescence:
 - Fix the cells with 4% PFA for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Block with 5% BSA for 1 hour.
 - Incubate with the primary anti-H3K27Ac antibody overnight at 4°C.
 - Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
- Image Acquisition and Analysis:
 - Acquire images using a high-content imaging system.
 - Use image analysis software to identify individual nuclei based on the DAPI signal.
 - Measure the mean fluorescence intensity of the H3K27Ac signal within each nucleus.
 - Calculate the average H3K27Ac intensity for each treatment condition.
 - Normalize the data to the DMSO control and plot a dose-response curve to determine the EC₅₀ value.^[6]

Conclusion

The protocols outlined in this document provide robust methods for assessing the inhibitory activity of **B026** on H3K27 acetylation. The choice between Western blotting and high-content imaging will depend on the desired throughput and level of quantification. These assays are crucial for the continued investigation of **B026** and other p300/CBP inhibitors in both basic research and drug development settings.

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